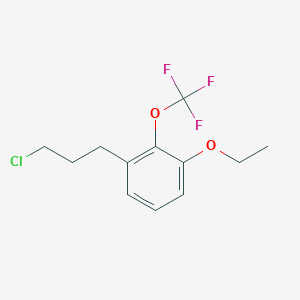![molecular formula C29H36O10 B14053531 [(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14053531.png)
[(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Deacetylbaccatin III is a natural organic compound isolated from the yew tree (Genus Taxus). It is a crucial precursor in the biosynthesis of the anti-cancer drug docetaxel (Taxotere) and paclitaxel (Taxol).
准备方法
Synthetic Routes and Reaction Conditions
10-Deacetylbaccatin III can be synthesized through various methods. One common approach involves the extraction from the needles and roots of Taxus species using solvents like methanol and ethanol . Another method involves the chemical synthesis using 10-deacetylbaccatin III as a substrate. This process includes a one-step acyl transfer reaction catalyzed by the enzyme 10-deacetylbaccatin III 10-O-acetyltransferase .
Industrial Production Methods
Industrial production of 10-Deacetylbaccatin III often involves the use of microbial cell factories. For instance, Escherichia coli strains can be engineered to express the enzyme 10-deacetylbaccatin III 10-O-acetyltransferase, which facilitates the conversion of 10-deacetylbaccatin III to baccatin III . This method has shown significant improvements in production efficiency through metabolic and protein engineering .
化学反应分析
Types of Reactions
10-Deacetylbaccatin III undergoes various chemical reactions, including:
Acyl Transfer Reactions: The conversion of 10-deacetylbaccatin III to baccatin III through acetylation.
Oxidation and Reduction: These reactions are less common but can be used to modify the compound’s structure for specific applications.
Common Reagents and Conditions
Acetyl-CoA: Used in the acetylation of 10-deacetylbaccatin III to form baccatin III.
Methanol and Ethanol: Common solvents used in the extraction process.
Major Products
Baccatin III: A direct product of the acetylation of 10-deacetylbaccatin III.
Docetaxel and Paclitaxel: These anti-cancer drugs are synthesized using baccatin III as a precursor.
科学研究应用
10-Deacetylbaccatin III has a wide range of applications in scientific research:
作用机制
10-Deacetylbaccatin III is an intermediate in the biosynthetic pathway of taxanes. Taxanes disrupt mitosis by preventing microtubule destabilization and spindle fiber formation in animal cells . This mechanism is crucial for the anti-cancer properties of drugs like paclitaxel and docetaxel, which are derived from 10-deacetylbaccatin III .
相似化合物的比较
Similar Compounds
Baccatin III: A direct acetylation product of 10-deacetylbaccatin III.
Paclitaxel: An anti-cancer drug synthesized from baccatin III.
Docetaxel: Another anti-cancer drug derived from baccatin III.
Uniqueness
10-Deacetylbaccatin III is unique due to its role as a precursor in the biosynthesis of highly effective anti-cancer drugs. Its ability to be converted into baccatin III and subsequently into paclitaxel and docetaxel highlights its importance in medicinal chemistry .
属性
分子式 |
C29H36O10 |
|---|---|
分子量 |
544.6 g/mol |
IUPAC 名称 |
[(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17?,18?,19?,21?,22?,24?,27-,28+,29-/m1/s1 |
InChI 键 |
YWLXLRUDGLRYDR-VNYUMXTGSA-N |
手性 SMILES |
CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
规范 SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


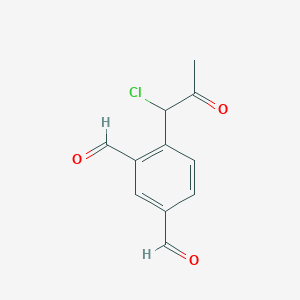
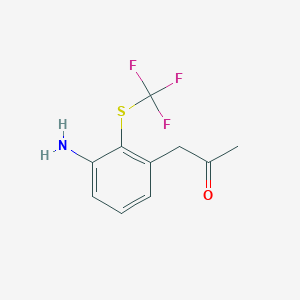
![[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14053469.png)



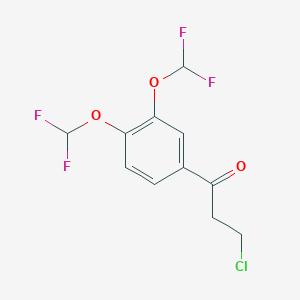

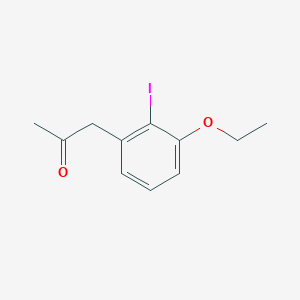
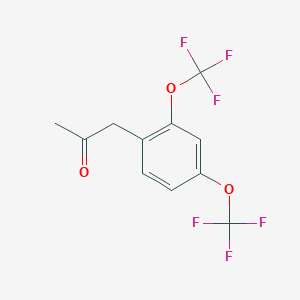
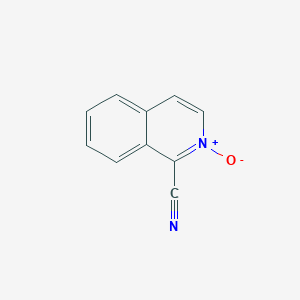
![7-Bromo-5-fluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B14053513.png)
![N-(2-cyanopyrrol-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide](/img/structure/B14053519.png)
